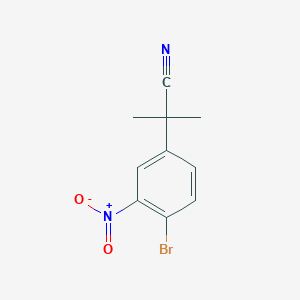![molecular formula C7H7IN4 B13603471 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 2nd position on the pyrazolo[1,5-a]pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the iodination of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a base such as N-methylmorpholine. The reaction is carried out under mild conditions to ensure selective iodination at the 7th position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to oxides or deiodinated compounds .
Aplicaciones Científicas De Investigación
7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties
Mecanismo De Acción
The mechanism of action of 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrazine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the heteroatoms and substituents.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness: 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable scaffold for further research and development .
Propiedades
Fórmula molecular |
C7H7IN4 |
|---|---|
Peso molecular |
274.06 g/mol |
Nombre IUPAC |
7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C7H7IN4/c1-4-2-5-7(9)10-3-6(8)12(5)11-4/h2-3H,1H3,(H2,9,10) |
Clave InChI |
FDMFSFJPUVIFTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1)C(=NC=C2I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)




![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)


![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)
